Cas no 14802-18-7 (2-phenyl-1h-quinolin-4-one)

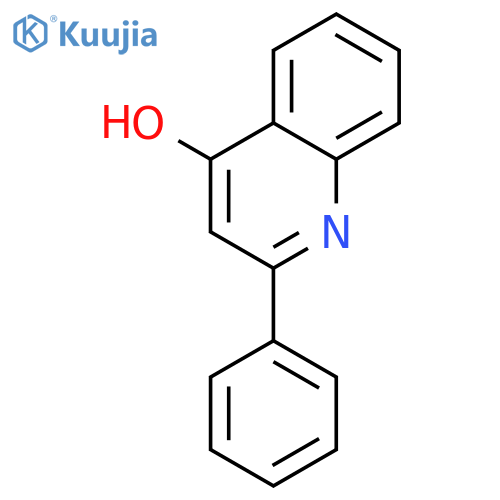

2-phenyl-1h-quinolin-4-one structure

商品名:2-phenyl-1h-quinolin-4-one

2-phenyl-1h-quinolin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-phenyl-1h-quinolin-4-one

- 1-Azaflavone

- 2-phenyl-4(1H)-quinolone

- 2-phenyl-4-oxohydroquinoline

- 2-Phenyl-4-quinolone

- 2-phenyl-quinolin-4(1H)-one

- 2-phenylquinolin-4-one

- 2-phenylquinolone

- 4(1H)-Quinolinone,2-phenyl

- Yt-1 compound

- 2-phenyl-4(1H)-Quinolinone

- 4(1H)-Quinolinone, 2-phenyl-

- 2-Phenyl-4-quinolone;4-Hydroxy-2-phenylquinoline

- DTXSID80163869

- HMS553F04

- 2-Phenyl-4-hydroxyquinoline

- AKOS009868209

- GNF-PF-4337

- CS-0116848

- NSC-28866

- G31092

- DA-10084

- 4-Quinolinol, 2-phenyl-

- 2-phenylquinolin-4(1h)-one

- 4-Hydroxy-2-phenylquinoline

- DB-009183

- SCHEMBL367268

- InChI=1/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)

- 2-Phenyl-4-quinolinol

- CHEMBL277148

- NSC28866

- cid_161091

- AC-20865

- KUC100225N

- SMR000019044

- PD119628

- 14802-18-7

- 2-Phenyl-4(1H)-quinolinone #

- AB-321/11436913

- AKOS000283836

- 7L4

- 1144-20-3

- HMS2357D14

- 2-Phenyl-4-oxy-chinoline

- BCP33169

- SR-01000391113

- MLS000084697

- MFCD00160565

- BDBM48563

- Maybridge1_004160

- NCGC00159760-01

- EN300-626134

- AB00404244-09

- Oprea1_460285

- A803182

- Z445211730

- Q27456740

- 2-phenylquinolin-4-ol

- MLS000737592

- SB70576

- CCG-15202

- AMY2451

- 2-phenyl-quinolin-4-ol

- JGABMVVOXLQCKZ-UHFFFAOYSA-

- SR-01000391113-1

-

- MDL: MFCD00968889

- インチ: InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)

- InChIKey: JGABMVVOXLQCKZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2

計算された属性

- せいみつぶんしりょう: 221.08400

- どういたいしつりょう: 221.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 29.1A^2

じっけんとくせい

- 密度みつど: 1.2g/cm3

- ふってん: 385.3ºC at 760mmHg

- フラッシュポイント: 158.3ºC

- 屈折率: 1.634

- PSA: 32.86000

- LogP: 3.19510

2-phenyl-1h-quinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D121681-10g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 10g |

$1495 | 2024-08-03 | |

| eNovation Chemicals LLC | D121681-5g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 5g |

$995 | 2025-02-28 | |

| eNovation Chemicals LLC | D121681-2.5g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 2.5g |

$685 | 2024-08-03 | |

| eNovation Chemicals LLC | D121681-2.5g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 2.5g |

$685 | 2025-02-25 | |

| eNovation Chemicals LLC | D121681-5g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 5g |

$995 | 2024-08-03 | |

| eNovation Chemicals LLC | D121681-10g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 10g |

$1495 | 2025-02-25 | |

| eNovation Chemicals LLC | D121681-10g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 10g |

$1495 | 2025-02-28 | |

| eNovation Chemicals LLC | D121681-5g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 5g |

$995 | 2025-02-25 | |

| eNovation Chemicals LLC | D121681-2.5g |

2-PHENYL-1H-QUINOLIN-4-ONE |

14802-18-7 | 95% | 2.5g |

$685 | 2025-02-28 |

2-phenyl-1h-quinolin-4-one 関連文献

-

Andrea Kurzwernhart,Wolfgang Kandioller,éva A. Enyedy,Maria Novak,Michael A. Jakupec,Bernhard K. Keppler,Christian G. Hartinger Dalton Trans. 2013 42 6193

-

2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a reviewIlili Dine,Endale Mulugeta,Yadessa Melaku,Melis Belete RSC Adv. 2023 13 8657

-

3. Production of 3- benzoyl-2,1-benzisoxazoles,2-phenyl-4H-3,1-benzoxazin-4-ones, and novel quinolinone derivatives from 2-phenylquinolin-4(1H)-ones and sodium dichloroisocyanurateBenjamin Staskun,Theodorus van Es J. Chem. Soc. Perkin Trans. 1 1993 511

-

Manish Kumar Mehra,Mukund P. Tantak,V. Arun,Indresh Kumar,Dalip Kumar Org. Biomol. Chem. 2017 15 4956

-

Mariia Miliutina,Anton Ivanov,Syeda Abida Ejaz,Jamshed Iqbal,Alexander Villinger,Viktor O. Iaroshenko,Peter Langer RSC Adv. 2015 5 60054

14802-18-7 (2-phenyl-1h-quinolin-4-one) 関連製品

- 87741-94-4(2-Phenylquinolin-6-ol)

- 1144-20-3(4-Hydroxy-2-phenylquinoline)

- 87741-95-5(2-Phenylquinolin-7-ol)

- 213470-31-6(5-Methoxy-2-phenylquinoline)

- 698984-37-1(2-Phenylquinolin-5-ol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量